N',N'-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide
Overview
Description
N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide is an organic compound with a complex structure that includes both nitro and oxamide functional groups.
Preparation Methods
The synthesis of N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide typically involves the reaction of N,N-diethylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then reacted with oxalic acid diethyl ester to yield the final product . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired compound.
Chemical Reactions Analysis
N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide can be compared with other similar compounds, such as:
N,N-diethyl-3-methylbenzamide (DEET): Used as an insect repellent, DEET has a similar diethylamine structure but lacks the nitro and oxamide groups.
N,N-diethylethylenediamine: This compound is used as a chelating agent and catalyst but does not have the nitro group present in N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide.
The uniqueness of N’,N’-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N',N'-diethyl-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-16(4-2)13(19)12(18)15-14-9-10-5-7-11(8-6-10)17(20)21/h5-9H,3-4H2,1-2H3,(H,15,18)/b14-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPRHMSRPIYKEJ-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416412 | |
Record name | ST50299614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5379-28-2 | |
Record name | ST50299614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.